molecular formula C11H11F B2875531 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane CAS No. 1823878-55-2

1-(3-Fluorophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2875531
CAS No.: 1823878-55-2
M. Wt: 162.207
InChI Key: UKBMDYGEJPCRLH-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties.

Mechanism of Action

Target of Action

The primary targets of 1-(3-Fluorophenyl)bicyclo[11It’s known that bicyclo[111]pentane derivatives have been used in drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Mode of Action

The exact mode of action of 1-(3-Fluorophenyl)bicyclo[11The bicyclo[111]pentane (BCP) motif adds three-dimensional character and saturation to compounds . This could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The specific biochemical pathways affected by 1-(3-Fluorophenyl)bicyclo[11It’s known that the bcp motif has been used in various aspects of chemistry, from medicinal chemistry to supramolecular chemistry .

Pharmacokinetics

The ADME properties of 1-(3-Fluorophenyl)bicyclo[11It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, fsp3, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success . This suggests that the BCP motif could potentially enhance the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of 1-(3-Fluorophenyl)bicyclo[11It’s known that the bcp motif has been used to replace the phenyl ring in a γ-secretase inhibitor, resulting in higher activity and improved physicochemical properties .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(3-Fluorophenyl)bicyclo[11It’s known that chemists often incorporate a fluorine atom into organic molecules to fine-tune their physicochemical properties .

Chemical Reactions Analysis

1-(3-Fluorophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include mild temperatures and solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs .

Comparison with Similar Compounds

1-(3-Fluorophenyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

The uniqueness of 1-(3-Fluorophenyl)bicyclo[11

Properties

IUPAC Name

1-(3-fluorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBMDYGEJPCRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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